molecular formula C13H18O5 B13773310 1-Methylethyl 3,4,5-trimethoxybenzoate CAS No. 6510-89-0

1-Methylethyl 3,4,5-trimethoxybenzoate

Cat. No.: B13773310
CAS No.: 6510-89-0
M. Wt: 254.28 g/mol
InChI Key: WSGQQLRXHFUPKV-UHFFFAOYSA-N
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Description

1-Methylethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C13H18O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 3, 4, and 5 positions, and the carboxyl group is esterified with 1-methylethyl (isopropyl) alcohol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

1-Methylethyl 3,4,5-trimethoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,4,5-trimethoxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial production methods often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

1-Methylethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy groups with bromine atoms.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3,4,5-trimethoxybenzoic acid and isopropyl alcohol in the presence of aqueous acid or base.

Scientific Research Applications

1-Methylethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules with desired properties.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Methylethyl 3,4,5-trimethoxybenzoate is primarily related to its ability to interact with biological molecules. The methoxy groups and ester functionality allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of target proteins, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

1-Methylethyl 3,4,5-trimethoxybenzoate is similar to other methoxybenzoate derivatives, such as methyl 3,4,5-trimethoxybenzoate and ethyl 3,4,5-trimethoxybenzoate. its unique isopropyl ester group distinguishes it from these compounds, providing different physical and chemical properties. For instance, the isopropyl group can influence the compound’s solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be suitable .

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Ethyl 3,4,5-trimethoxybenzoate
  • Propyl 3,4,5-trimethoxybenzoate

Properties

CAS No.

6510-89-0

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

propan-2-yl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C13H18O5/c1-8(2)18-13(14)9-6-10(15-3)12(17-5)11(7-9)16-4/h6-8H,1-5H3

InChI Key

WSGQQLRXHFUPKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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